molecular formula C13H19NO4S B6925575 N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]ethanesulfonamide

N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]ethanesulfonamide

Cat. No.: B6925575
M. Wt: 285.36 g/mol
InChI Key: FZOOVVIQGBXSCS-UHFFFAOYSA-N
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Description

N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]ethanesulfonamide is a complex organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic aromatic compounds characterized by a fused benzene and furan ring. This compound, in particular, features a methoxy group and a methyl group on the benzofuran ring, as well as an ethanesulfonamide group attached to the benzofuran structure. It has garnered interest in scientific research due to its potential biological and pharmacological applications.

Properties

IUPAC Name

N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-4-19(15,16)14-8-11-7-13-10(5-9(2)18-13)6-12(11)17-3/h6-7,9,14H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOOVVIQGBXSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=C(C=C2CC(OC2=C1)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]ethanesulfonamide typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of appropriate precursors, such as 2-hydroxy-5-methoxybenzaldehyde, followed by subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction steps efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including antimicrobial and antiviral properties.

  • Medicine: Potential therapeutic applications in treating various diseases, such as cancer and infections.

  • Industry: Utilized in the development of new drugs and materials.

Mechanism of Action

The mechanism by which N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]ethanesulfonamide exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.

Comparison with Similar Compounds

  • 2-Methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]ethanesulfonamide: Similar structure but lacking the methoxy group.

  • 5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]ethanesulfonamide: Similar structure but with a different substituent on the benzofuran ring.

Uniqueness: N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]ethanesulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.

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